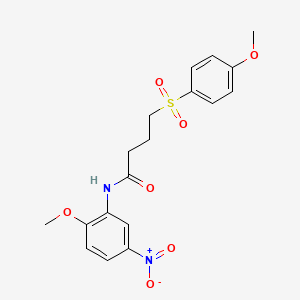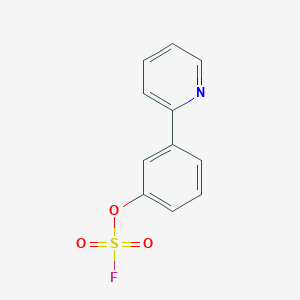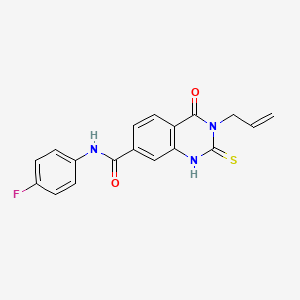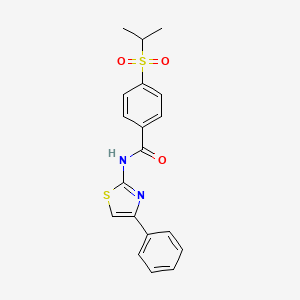![molecular formula C22H23NO6S B2994831 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methanesulfonylpiperidine-4-carboxylic acid CAS No. 2137861-98-2](/img/structure/B2994831.png)
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methanesulfonylpiperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound, also known by its CAS Number 2137861-98-2, is a chemical with a molecular weight of 429.49 . The IUPAC name for this compound is 1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-(methylsulfonyl)piperidine-4-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C22H23NO6S/c1-30(27,28)22(20(24)25)10-12-23(13-11-22)21(26)29-14-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19H,10-14H2,1H3,(H,24,25) . This code provides a detailed representation of the molecule’s structure.Physical and Chemical Properties Analysis
The compound is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.科学的研究の応用
Methanotrophs and Methane Utilization
Methanotrophs, bacteria that use methane as their sole carbon source, demonstrate the biotechnological potential to produce a variety of valuable products from methane, including single-cell protein, biopolymers, and lipids for biodiesel. These bacteria and their enzymes can convert methane into methanol or sequester CO2, presenting a pathway for utilizing gaseous hydrocarbons efficiently (Strong, Xie, & Clarke, 2015).
Perfluorinated Compounds and Environmental Impact
Research on perfluorinated acids (PFCAs) and perfluorinated sulfonates (PFASs) has raised concerns about their bioaccumulation potential and environmental persistence. These studies offer insights into the environmental behavior and potential risks associated with fluorinated compounds, which could be relevant for assessing the environmental impact of similarly structured chemicals (Conder, Hoke, de Wolf, Russell, & Buck, 2008).
Carbonic Anhydrase Inhibitors
The enzyme carbonic anhydrase (CA) plays a crucial role in various physiological processes, and inhibitors of CA have therapeutic applications in treating conditions such as glaucoma and seizures. Advances in structure-based drug design have led to the development of new inhibitors, highlighting the potential for the targeted design of compounds with specific biological activities (Supuran, 2017).
Phosphonic Acids
Phosphonic acids are utilized for their coordination and supramolecular properties, serving roles in drug development, bone targeting, and material science. Their synthesis and applications underscore the versatility of functional groups in organic chemistry, possibly providing context for the functionalization and potential uses of the compound (Sevrain, Berchel, Couthon, & Jaffrès, 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methylsulfonylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6S/c1-30(27,28)22(20(24)25)10-12-23(13-11-22)21(26)29-14-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19H,10-14H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGIMYVUHFSJTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1(CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
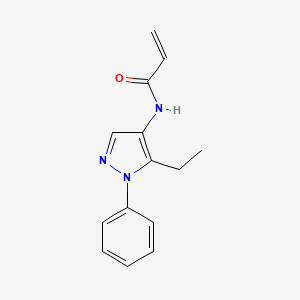
![2-(4-(Methylsulfonyl)phenyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2994749.png)
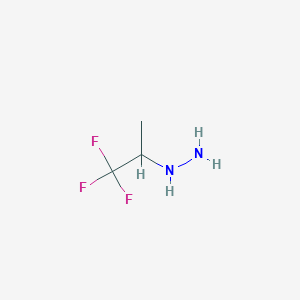
![N-(4-ethylphenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2994754.png)
![4,5-Dihydronaphtho[2,1-d][1,3]thiazol-2-amine](/img/structure/B2994755.png)
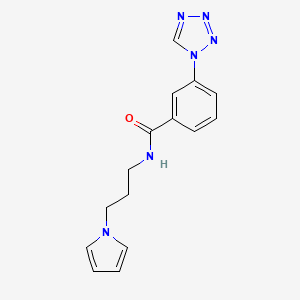
![4-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2994760.png)
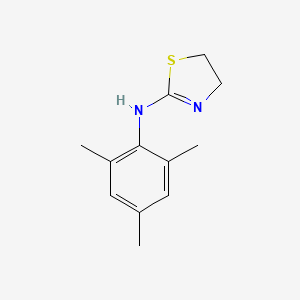
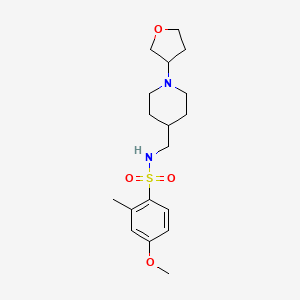
![6-Methyl-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2994764.png)
